molecular formula C13H11FO2 B567734 2-(4-Fluoro-3-methoxyphenyl)phenol CAS No. 1261896-42-7

2-(4-Fluoro-3-methoxyphenyl)phenol

Cat. No. B567734
M. Wt: 218.227
InChI Key: CIBZHEMWHQUTKC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)phenol is a chemical compound with the molecular formula C13H11FO2 . It has a molecular weight of 218.22 g/mol . The IUPAC name for this compound is 2-(4-fluoro-3-methoxyphenyl)phenol . It is also known by other synonyms such as 2-(4-FLUORO-3-METHOXYPHENYL)PHENOL .


Synthesis Analysis

The synthesis of phenols, including 2-(4-Fluoro-3-methoxyphenyl)phenol, can be achieved through several laboratory methods . These methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluoro-3-methoxyphenyl)phenol consists of a phenol group attached to a fluoromethoxyphenyl group . The InChI key for this compound is CIBZHEMWHQUTKC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(4-Fluoro-3-methoxyphenyl)phenol has a molecular weight of 218.22 g/mol and a complexity of 222 . It has a topological polar surface area of 29.5Ų . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Crystal Structures

The compound 2-(4-Fluoro-3-methoxyphenyl)phenol has been involved in the synthesis and structural study of various chemical compounds. For instance, a study by Liang (2009) on the synthesis of a complex compound involving this moiety revealed its incorporation into a larger structure, highlighting its utility in the construction of complex molecules with specific spatial configurations, which is crucial for material science and molecular engineering applications Xu Liang, 2009.

Sensing Applications

Tanaka et al. (2001) explored the application of derivatives of 2-(4-Fluoro-3-methoxyphenyl)phenol in the development of fluorescent probes for sensing magnesium and zinc cations. This study demonstrates the potential of such compounds in environmental monitoring and biomedical diagnostics, where the detection of specific metal ions is crucial K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001.

Fluoro-Containing Materials

Li, Shen, and Zhang (2015) synthesized a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and predicted its application in the development of fluoro-containing materials based on its structure and properties. This research underscores the importance of such phenolic compounds in the synthesis of materials with unique properties, such as high thermal resistance and specific intermolecular interactions Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015.

Future Directions

Phenol derivatives, including 2-(4-Fluoro-3-methoxyphenyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, future research could focus on developing innovative synthetic methods for the preparation of complex phenols and exploring their potential biological activities .

properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBZHEMWHQUTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683500
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-3-methoxyphenyl)phenol

CAS RN

1261896-42-7
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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